molecular formula C9H7BrF3NO2 B142451 2'-Bromo-4'-(trifluoromethoxy)acetanilide CAS No. 131395-29-4

2'-Bromo-4'-(trifluoromethoxy)acetanilide

Cat. No. B142451
M. Wt: 298.06 g/mol
InChI Key: ZTFDDTDGNZYFAA-UHFFFAOYSA-N
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Description

The compound 2'-Bromo-4'-(trifluoromethoxy)acetanilide is a brominated acetanilide with a trifluoromethoxy group. It is structurally related to other compounds that have been shown to inactivate enzymes such as alpha-chymotrypsin by alkylating specific amino acid residues .

Synthesis Analysis

The synthesis of related brominated and trifluoromethylated compounds involves various strategies. For instance, the use of 2-bromo-3,3,3-trifluoropropene (BTP) in photocatalytic defluorinative reactions with N-aryl amino acids has been reported to generate gem-difluoro vinyl radicals for further radical cyclization, leading to the formation of tetrahydroquinolines . Additionally, the palladium-catalyzed reaction of o-alkynyltrifluoroacetanilides with aryl bromides and triflates has been used to synthesize substituted indoles . These methods could potentially be adapted for the synthesis of 2'-Bromo-4'-(trifluoromethoxy)acetanilide.

Molecular Structure Analysis

The molecular structure of 2'-Bromo-4'-(trifluoromethoxy)acetanilide is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to an acetanilide framework. The trifluoromethoxy group is known to be metabolically stable, as indicated by studies on related compounds where no evidence of O-detrifluoromethylation was observed .

Chemical Reactions Analysis

Reactions involving similar compounds, such as 4-(trifluoromethyl)-alpha-bromoacetanilide, have been studied, showing that they can react with enzymes at multiple sites, leading to alkylation of amino acid residues . The bromination of acetanilides using tetraalkylammonium polyhalides has also been reported, which could be relevant for the chemical modification of 2'-Bromo-4'-(trifluoromethoxy)acetanilide .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2'-Bromo-4'-(trifluoromethoxy)acetanilide are not detailed in the provided papers, the properties of related compounds can offer some insights. For example, the trifluoromethoxy group's metabolic stability suggests that the compound may exhibit similar stability . The reactivity of the bromine atom in related compounds indicates potential for further chemical modifications . The solvent effects on the reactivity of similar compounds also suggest that the physical environment can significantly influence the chemical behavior of 2'-Bromo-4'-(trifluoromethoxy)acetanilide .

Scientific Research Applications

Antimicrobial Activity

Research on related compounds to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, such as various substituted benzothiazoles synthesized using acetanilide derivatives, has shown promising antimicrobial activities. These synthesized compounds were tested against various bacterial strains, indicating their potential use in antimicrobial applications (Bhagat, Deshmukh, & Kuberkar, 2012).

Analytical Chemistry Applications

In analytical chemistry, derivatives of acetanilide, similar to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, have been used in the development of methods for the detection and quantification of bromide in various samples. A method involving pre-column derivatization to 4-bromoacetanilide offers sensitive and accurate bromide determination (Verma, Sanghi, Jain, & Gupta, 1988).

Synthesis of Novel Compounds

The bromination of acetanilides, a process related to the synthesis of 2'-Bromo-4'-(trifluoromethoxy)acetanilide, has been crucial in synthesizing novel compounds with potential applications in various fields, including pharmaceuticals (Kakinami et al., 1991).

Trifluoromethoxylation Reactions

Studies involving compounds with trifluoromethoxy groups, similar to 2'-Bromo-4'-(trifluoromethoxy)acetanilide, have explored their use in trifluoromethoxylation reactions. These reactions are significant in the synthesis of organic molecules, particularly in pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethoxy group (Marrec et al., 2010).

Green Chemistry and Environmental Applications

In the pursuit of environmentally friendly chemical processes, the use of acetanilide derivatives in bromination reactions has been investigated. Methods such as in-situ bromination in aqueous medium using non-corrosive sources of bromine highlight the application of such compounds in green chemistry (Pasricha, 2021).

Synthesis of Heterocyclic Scaffolds

The utilization of acetanilide derivatives in synthesizing novel heterocyclic scaffolds, which are vital in drug development and other chemical industries, has been a subject of research. This involves reactions with various reagents to form new and potentially bioactive compounds (Abdel‐Latif et al., 2018).

Pharmacological Metabolism Studies

Research on the metabolism of compounds similar to 2'-Bromo-4'-(trifluoromethoxy)acetanilide in organisms like rats has provided insights into how these compounds are processed in biological systems. Such studies are crucial in understanding the pharmacokinetics and potential therapeutic applications of related compounds (Tugnait et al., 2002).

Asymmetric Catalysis in Organic Synthesis

Advancements in asymmetric catalysis have included the use of trifluoromethoxy groups in organic synthesis. The introduction of such groups into organic molecules has been explored for its potential to enhance the properties of pharmaceuticals and agrochemicals (Guo et al., 2017).

properties

IUPAC Name

N-[2-bromo-4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c1-5(15)14-8-3-2-6(4-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFDDTDGNZYFAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372384
Record name 2'-Bromo-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-(trifluoromethoxy)phenyl)acetamide

CAS RN

131395-29-4
Record name 2'-Bromo-4'-(trifluoromethoxy)acetanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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